molecular formula C14H15NO B14184834 3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one CAS No. 922139-24-0

3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one

Cat. No.: B14184834
CAS No.: 922139-24-0
M. Wt: 213.27 g/mol
InChI Key: WJNDNHRXRIWTHU-UHFFFAOYSA-N
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Description

3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, in particular, features an indole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . Another approach is the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The compound’s ability to interact with multiple receptors and enzymes makes it a versatile molecule in biological systems.

Comparison with Similar Compounds

3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactions compared to other indole derivatives.

Properties

CAS No.

922139-24-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-[(1-methylindol-3-yl)methyl]but-3-en-2-one

InChI

InChI=1S/C14H15NO/c1-10(11(2)16)8-12-9-15(3)14-7-5-4-6-13(12)14/h4-7,9H,1,8H2,2-3H3

InChI Key

WJNDNHRXRIWTHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)CC1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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